
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a 2-phenylethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethoxybenzyl chloride and the piperidine derivative.
Attachment of the 2-Phenylethyl Group: The final step involves the introduction of the 2-phenylethyl group to the piperidine ring. This can be accomplished through a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and the substituted piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
反応の種類
4-(3,4-ジメトキシフェニル)-1-(2-フェニルエチル)ピペリジン-2,6-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するケトンやカルボン酸を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールやアミンを生成します。
置換: この化合物は、置換基の性質と反応条件に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: メトキシドナトリウムなどの求核剤、ハロアルカンなどの求電子剤。
生成される主な生成物
酸化: ケトン、カルボン酸。
還元: アルコール、アミン。
置換: 使用される求核剤または求電子剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
4-(3,4-ジメトキシフェニル)-1-(2-フェニルエチル)ピペリジン-2,6-ジオンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素や受容体との相互作用など、その潜在的な生物活性を研究されています。
医学: 鎮痛作用や抗炎症作用などの潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(3,4-ジメトキシフェニル)-1-(2-フェニルエチル)ピペリジン-2,6-ジオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することによって効果を発揮し、さまざまな生物学的反応を引き起こす可能性があります。関与する正確な経路は、特定の用途と使用のコンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
4-(3,4-ジメトキシフェニル)ピペリジン-2,6-ジオン: 2-フェニルエチル基がありません。
1-(2-フェニルエチル)ピペリジン-2,6-ジオン: 3,4-ジメトキシフェニル基がありません。
4-フェニル-1-(2-フェニルエチル)ピペリジン-2,6-ジオン: フェニル環上のメトキシ基がありません。
独自性
4-(3,4-ジメトキシフェニル)-1-(2-フェニルエチル)ピペリジン-2,6-ジオンは、ピペリジン環に3,4-ジメトキシフェニル基と2-フェニルエチル基の両方が存在するために、独自です。これらの置換基の組み合わせにより、この化合物は異なる化学的および生物学的特性を付与し、さまざまな科学分野における研究の貴重な対象となっています。
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-16(12-19(18)26-2)17-13-20(23)22(21(24)14-17)11-10-15-6-4-3-5-7-15/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChIキー |
UTZQQJWXIPDGQL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C(=O)C2)CCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11277392.png)
![9-(2-chlorophenyl)-N-(4-ethoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277400.png)
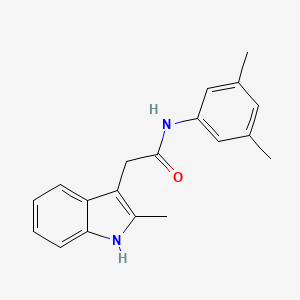
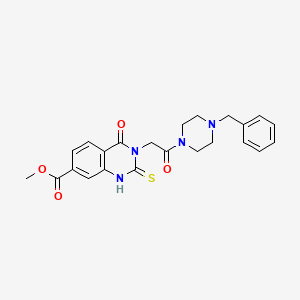
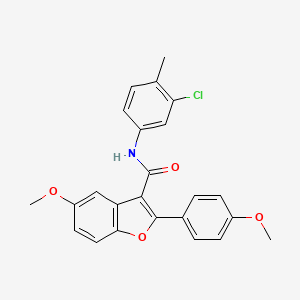
![N-(5-chloro-2-methylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11277412.png)
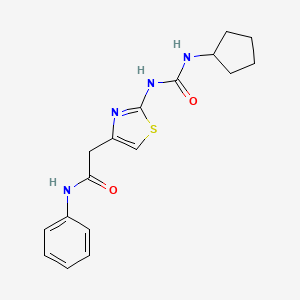
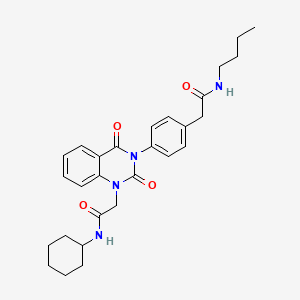
![1-({5-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(pyridin-3-YL)piperidine-3-carboxamide](/img/structure/B11277436.png)
![N-(4-Acetylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11277455.png)
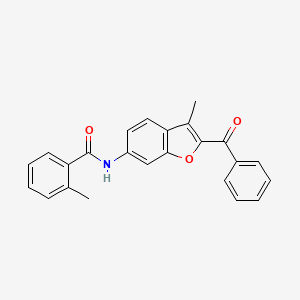
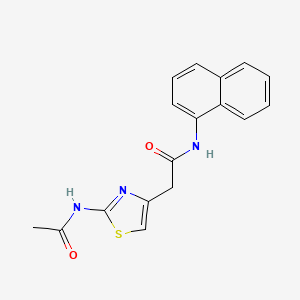
![9-(4-hydroxyphenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277481.png)

